![molecular formula C11H12N2O3 B13542055 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid: is a fascinating compound with a bicyclic structure. Its systematic name suggests that it contains a pyrimidine ring fused to a seven-membered oxabicycloheptane ring. Let’s explore its synthesis, properties, and applications.
Méthodes De Préparation
a. Synthesis: The parent compound, 7-oxabicyclo[2.2.1]heptane , can be obtained through various methods. One common approach involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. Additionally, catalytic hydrogenation of hydroquinone yields a mixture of trans- and cis-cyclohexane-1,4-diol, from which 7-oxabicyclo[2.2.1]heptane can be derived .
b. Reaction Conditions: The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond in these compounds. Other methods include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Analyse Des Réactions Chimiques
a. Types of Reactions: 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid may undergo various reactions, including oxidation, reduction, and substitution.
b. Common Reagents and Conditions:Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions.
c. Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield the corresponding dihydro derivative.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity or as a scaffold for drug design.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of specialized materials.
Mécanisme D'action
The exact mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While there are related bicyclic compounds, the unique fusion of a pyrimidine ring with a seven-membered oxabicycloheptane ring sets this compound apart. Similar compounds include other 7-oxabicyclo[2.2.1]heptanes and derivatives.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-11(15)8-3-4-12-10(13-8)7-5-6-1-2-9(7)16-6/h3-4,6-7,9H,1-2,5H2,(H,14,15) |
Clé InChI |
ADBGVSCZOPUHBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1O2)C3=NC=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
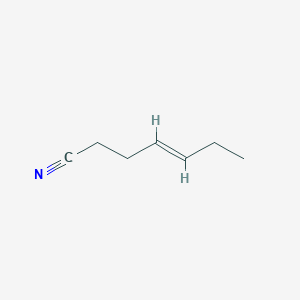

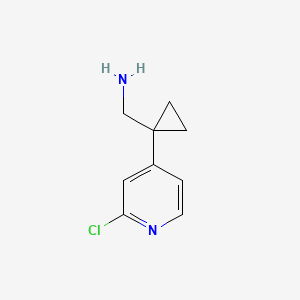
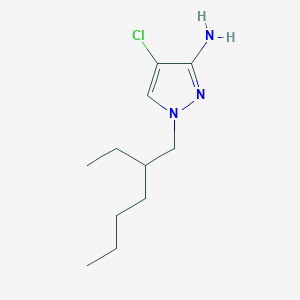
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
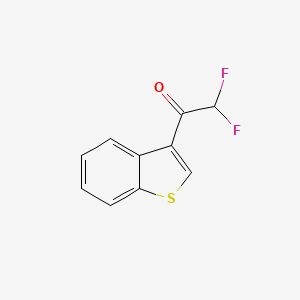
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
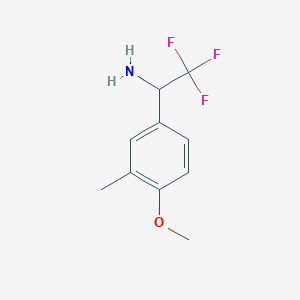
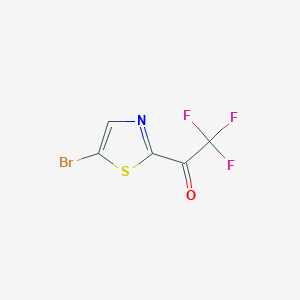
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

